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Compound of Interest

Compound Name: 2-Bromo-3,6-difluorobenzaldehyde

Cat. No.: B1524125

2-Bromo-3,6-difluorobenzaldehyde is a trifunctional aromatic compound featuring an
aldehyde, a bromine atom, and two fluorine atoms. This unique substitution pattern provides a
versatile platform for constructing complex molecular architectures, particularly in the fields of
medicinal chemistry and materials science. The electron-withdrawing nature of the fluorine
atoms and the aldehyde group significantly influences the reactivity of the aromatic ring, while
the bromine atom serves as a classical handle for cross-coupling reactions.

Table 1: Physicochemical Properties of 2-Bromo-3,6-difluorobenzaldehyde

Property Value Source(s)
CAS Number 934987-26-5 [11[2]
Molecular Formula C7HsBrF20 [1][3]
Molecular Weight 221.00 g/mol [11[3]
IUPAC Name 2-bromo-3,6- [1]
difluorobenzaldehyde

Appearance Off-white to pale yellow solid [4]

Melting Point 49-51 °C [5]

Boiling Point 224 °C [5]
SMILES O=CC1=C(Br)C(F)=CC=C1F [1]
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Synthesis Protocol: Directed Ortho-Metalation
(DoM)

The regioselective synthesis of 2-Bromo-3,6-difluorobenzaldehyde is efficiently achieved via
a Directed ortho-Metalation (DoM) strategy. This powerful technique leverages the ability of a
heteroatom-containing functional group to direct a strong base to deprotonate an adjacent
ortho position, creating a nucleophilic aryl-lithium species that can be trapped by an
electrophile.

Mechanistic Rationale and Experimental Causality

The synthesis starts from the commercially available precursor, 1-bromo-2,5-difluorobenzene.
In this molecule, the fluorine atom at the 2-position is a more potent ortho-directing group than
the bromine atom. Fluorine's ability to coordinate with the lithium cation of the base and its
inductive electron-withdrawing effect acidify the adjacent protons.

The choice of base is critical. A strong, sterically hindered, non-nucleophilic base is required to
ensure rapid deprotonation without competing nucleophilic attack on the aromatic ring. Lithium
diisopropylamide (LDA) is the ideal reagent for this purpose. The reaction is conducted at
extremely low temperatures (-78 °C) to prevent decomposition of the thermally sensitive aryl-
lithium intermediate and to suppress potential side reactions, such as benzyne formation.

Following the selective deprotonation at the C-6 position (ortho to the fluorine at C-5 and meta
to the bromine), the resulting aryl-lithium intermediate is quenched with an electrophilic
formylating agent, N,N-dimethylformamide (DMF), to install the aldehyde group.

Visualization of the Synthetic Pathway
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Reagents & Conditions
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Caption: Directed ortho-Metalation (DoM) synthesis workflow.

Step-by-Step Laboratory Protocol

This protocol is adapted from the procedure described in patent WO2016103155A1.[6][7][8][9]

e Vessel Preparation: Under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran
(THF, 200 mL) to a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a thermometer, and a dropping funnel.

e Precursor Addition: Dissolve 1-bromo-2,5-difluorobenzene (16 g, 83 mmol) in the THF.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1524125?utm_src=pdf-body-img
https://patents.google.com/patent/WO2016103155A1/en
https://patents.google.com/patent/US9580437B2/en
https://patentimages.storage.googleapis.com/56/fc/fc/ee8d0bc1f1c567/US20160176882A1.pdf
https://patentimages.storage.googleapis.com/19/f4/a0/53df72d174bb86/US11207325.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

o Base Addition: Add lithium diisopropylamide (LDA, 54 mL of a 2.0 M solution in
THF/heptane/ethylbenzene, 108 mmol) dropwise via the dropping funnel over 20 minutes,
ensuring the internal temperature does not exceed -75 °C.

» Metalation: Stir the resulting mixture at -78 °C for 45 minutes. The formation of the aryl-
lithium intermediate occurs during this step.

e Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF, 18.2 g, 249 mmol)
dropwise, maintaining the temperature at -78 °C.

e Reaction Completion: Stir the mixture for an additional 2 hours at -78 °C.

e Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium
chloride solution. Allow the mixture to warm to room temperature.

o Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and separate the
organic layer. Wash the organic layer sequentially with 1 M HCI, water, and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate under reduced pressure. The crude product can be purified by flash column
chromatography on silica gel to yield 2-Bromo-3,6-difluorobenzaldehyde.

Key Reactions & Applications in Drug Discovery

The strategic placement of reactive functional groups makes 2-Bromo-3,6-
difluorobenzaldehyde a valuable precursor for synthesizing complex heterocyclic structures,
which are prevalent in many pharmaceutical agents.

Application 1: Synthesis of Fluorinated Acridines via
Buchwald-Hartwig Amination/Cyclization

Acridine scaffolds are important pharmacophores found in various bioactive compounds. The
following protocol, adapted from a peer-reviewed journal article, demonstrates the use of the
title compound in a sequential Buchwald-Hartwig amination and acid-catalyzed cyclization to
form a substituted acridine.[4]
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e Scientific Rationale: This two-step sequence first utilizes the C-Br bond for a palladium-
catalyzed Buchwald-Hartwig amination to couple the aldehyde with an aniline derivative. The
resulting diphenylamine intermediate is then subjected to an acid-catalyzed intramolecular
cyclization (Pictet-Spengler type reaction), where the aldehyde reacts with the adjacent
phenyl ring to form the tricyclic acridine core.

( Step 1: Buchwald-Hartwig Amination

Reactants
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-Bromo-3,6-difluorobenzaldehyde | C7H3BrF20 | CID 50998399 - PubChem
[pubchem.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1524125?utm_src=pdf-body-img
https://www.benchchem.com/product/b1524125?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3_6-difluorobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-3_6-difluorobenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1524125?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

2.934987-26-5 Cas No. | 2-Bromo-3,6-difluorobenzaldehyde | Apollo
[store.apolloscientific.co.uk]

3. chemscene.com [chemscene.com]
4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

5. 2-BroMo-3,6-difluorobenzaldehyde, 96% One Chongging Chemdad Co. , Ltd
[chemdad.com]

6. WO2016103155A1 - Triazolopyrimidine compounds and uses thereof - Google Patents
[patents.google.com]

7. US9580437B2 - Triazolopyrimidine compounds and uses thereof - Google Patents
[patents.google.com]

8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

To cite this document: BenchChem. [Core Compound Analysis: Physicochemical and
Structural Properties]. BenchChem, [2026]. [Online PDF]. Available at:
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molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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